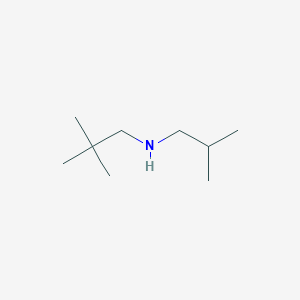

(2,2-Dimethylpropyl)(2-methylpropyl)amine

Description

Structural Classification and Nomenclature of (2,2-Dimethylpropyl)(2-methylpropyl)amine

This compound is classified as a secondary amine, which is defined by a nitrogen atom bonded to two alkyl groups and one hydrogen atom. The defining feature of this molecule is its sterically hindered nature, arising from the branched alkyl chains attached to the nitrogen. Specifically, it possesses a neopentyl group (2,2-dimethylpropyl) and an isobutyl group (2-methylpropyl).

The systematic and common identifiers for this compound are crucial for its unambiguous identification in chemical literature and databases. According to the International Union of Pure and Applied Chemistry (IUPAC), the formal name is 2,2-dimethyl-N-(2-methylpropyl)propan-1-amine . nih.gov Other synonyms and identifiers are listed in the table below. nih.gov

| Identifier Type | Value |

| IUPAC Name | 2,2-dimethyl-N-(2-methylpropyl)propan-1-amine |

| Molecular Formula | C9H21N |

| CAS Number | 944080-56-2 |

| PubChem CID | 21481394 |

| InChIKey | QSJJIBZBFOFKES-UHFFFAOYSA-N |

Overview of Branched Amine Significance in Organic Synthesis and Related Fields

Branched amines, particularly sterically hindered ones like this compound, are a significant class of compounds in organic chemistry. Their bulky nature can influence reaction selectivity and rates, making them valuable as non-nucleophilic bases, catalysts, and synthetic intermediates. The steric hindrance around the nitrogen atom can prevent it from participating in certain reactions, while allowing it to function effectively in others.

In the realm of organic synthesis, sterically hindered amines are often employed to facilitate reactions that are sensitive to the presence of more nucleophilic amines. tandfonline.com They can deprotonate acidic protons without competing in nucleophilic substitution reactions. This property is crucial in various transformations, including elimination reactions and the formation of enolates.

Furthermore, the incorporation of branched amine motifs is a common strategy in medicinal chemistry. rsc.orgnumberanalytics.com The alkyl branching can enhance the metabolic stability of a drug candidate by shielding the amine from enzymatic degradation. enamine.net It can also improve a molecule's pharmacokinetic profile by modulating its solubility and lipophilicity. The ability of α-branched amine structures to influence biological interactions has established them as prevalent features in a multitude of pharmaceutical agents. nih.gov

Current State of Academic Research on this compound

A thorough review of the current scientific landscape reveals that this compound is a sparsely studied compound. Despite the general importance of branched amines, this specific molecule has not been the subject of extensive investigation.

As of the latest available data, there is a notable absence of peer-reviewed scientific articles dedicated to the synthesis, characterization, or application of this compound. A search of prominent chemical databases indicates no literature data is available for this specific compound. uni.lu This suggests that its chemical and physical properties have not been formally documented in academic journals.

In the patent landscape, while general searches for the chemical structure may yield results, specific applications or synthetic methods for this compound are not prominently detailed. nih.gov The compound may be mentioned within broader patent claims encompassing a class of related amines, but dedicated patents outlining its utility are not readily found. For instance, a search on WIPO PATENTSCOPE for compounds with the same InChIKey is available but does not point to specific, detailed applications of the compound itself. nih.gov

The lack of dedicated research on this compound presents a clear gap in the scientific literature. This absence of foundational data offers a range of opportunities for future investigation.

Key Research Opportunities:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes to produce this compound. Subsequent comprehensive characterization of its physical and spectral properties would provide essential data for the chemical community.

Exploration of Chemical Reactivity: A systematic study of its reactivity, particularly as a sterically hindered base in various organic transformations, could reveal novel applications in synthesis.

Potential Applications in Materials Science: Given the role of amines in the production of polymers and other materials, investigating the potential of this compound as a monomer or catalyst is a viable research avenue.

Medicinal Chemistry Scaffolding: Its structure could serve as a novel scaffold in the design of new therapeutic agents. Research into its potential biological activity, guided by the known importance of branched amines in drug design, is a significant area for exploration.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(2-methylpropyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJJIBZBFOFKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944080-56-2 | |

| Record name | (2,2-dimethylpropyl)(2-methylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Dimethylpropyl 2 Methylpropyl Amine

Alkylation Reactions for Targeted Synthesis

Alkylation of amines is a foundational method for forming carbon-nitrogen bonds. acsgcipr.org The synthesis of (2,2-Dimethylpropyl)(2-methylpropyl)amine is typically achieved through the nucleophilic substitution of an alkyl halide by an amine, a classic SN2 reaction. acsgcipr.org However, the bulky nature of both the 2,2-dimethylpropyl (neopentyl) and 2-methylpropyl (isobutyl) groups necessitates a carefully considered approach to precursor selection and reaction condition optimization to achieve a desirable yield.

Nucleophilic Substitution of Halides with Amine Precursors

The direct N-alkylation of an amine with an alkyl halide is a well-established method for preparing more substituted amines. wikipedia.org This reaction involves the amine acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. quora.com For the synthesis of this compound, two primary precursor combinations are theoretically possible:

Route A: Isobutylamine reacting with a neopentyl halide.

Route B: Neopentylamine (B1198066) reacting with an isobutyl halide.

The choice between these two routes is critically influenced by steric hindrance, a key factor governing the rate of SN2 reactions. spcmc.ac.in

Route A , involving a neopentyl halide, is exceptionally challenging. Neopentyl halides are notoriously unreactive in SN2 reactions, despite being primary halides. spcmc.ac.inmasterorganicchemistry.com The extreme steric bulk of the tertiary-butyl group adjacent to the reaction center (the β-carbon) effectively blocks the nucleophile's backside attack required for the SN2 mechanism. masterorganicchemistry.com Reaction rates for neopentyl halides in SN2 reactions can be up to 100,000 times slower than for less hindered primary halides like propyl halides. masterorganicchemistry.com For practical purposes, neopentyl halides are often considered inert to SN2 displacement. masterorganicchemistry.comyoutube.com

Route B , which utilizes neopentylamine and an isobutyl halide, is the more viable pathway. While the isobutyl group also presents steric hindrance, it is significantly less prohibitive than the neopentyl group. The nucleophile, neopentylamine, is also sterically demanding, which can further slow the reaction. However, this pathway avoids the near-impossibility of nucleophilic attack on a neopentyl halide. To further enhance reactivity, a more reactive alkyl halide, such as an isobutyl bromide or iodide, is preferred over the corresponding chloride, as bromide and iodide are better leaving groups. fishersci.co.uk

The relative SN2 reaction rates for various alkyl halides highlight the dramatic effect of steric hindrance, as shown in the table below.

| Substituent | Compound | Approximate Relative Rate |

|---|---|---|

| Methyl | CH3X | 30.0 |

| Primary (1°) | CH3CH2X | 1.0 |

| Secondary (2°) | (CH3)2CHX | 0.03 |

| Neopentyl | (CH3)3CCH2X | 0.00001 |

| Tertiary (3°) | (CH3)3CX | ~0.0 |

Data adapted from literature sources illustrating the impact of steric hindrance on SN2 reactivity. spcmc.ac.in

Reductive Amination Protocols

Reductive amination stands as a cornerstone for the synthesis of secondary amines. frontiersin.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. frontiersin.orgtandfonline.com The direct reductive coupling of carbonyl compounds with primary amines is a well-established and versatile method for creating C-N bonds. frontiersin.org

Condensation and Reduction Techniques for Secondary Amine Formation

The synthesis of this compound via reductive amination involves the reaction of 2,2-dimethylpropanal (also known as pivalaldehyde or neopentyl aldehyde) with 2-methylpropan-1-amine (isobutylamine). The initial step is the formation of an imine, which is subsequently reduced.

A variety of reducing agents can be employed for this transformation. Common choices include borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. nih.govresearchgate.net The latter is often favored for its mildness and selectivity. nih.gov The general reaction scheme is depicted below:

Reaction Scheme for Reductive Amination

The selection of the reducing agent and reaction conditions is critical to maximize the yield of the desired secondary amine and minimize side reactions, such as the over-alkylation to a tertiary amine or the reduction of the starting aldehyde. nih.gov For instance, a stepwise procedure involving the pre-formation of the imine in a solvent like methanol, followed by the addition of sodium borohydride, can be an effective strategy to control the reaction. researchgate.net The use of molecular sieves can also facilitate imine formation by removing the water generated during the condensation step. researchgate.net

| Parameter | Details | Significance |

| Reactants | 2,2-Dimethylpropanal, 2-Methylpropan-1-amine | Forms the carbon-nitrogen backbone of the target molecule. |

| Reducing Agents | Sodium Borohydride, Sodium Triacetoxyborohydride | Reduces the intermediate imine to the final secondary amine. nih.govresearchgate.net |

| Solvents | Methanol, Acetonitrile | Provides the medium for the reaction to occur. researchgate.net |

| Additives | Acetic Acid, Molecular Sieves | Can catalyze imine formation and drive the equilibrium forward. researchgate.net |

Catalytic Approaches to this compound Synthesis

Catalytic methods offer greener and more atom-economical alternatives to stoichiometric reducing agents. These approaches often utilize molecular hydrogen as the reductant, producing water as the only byproduct.

Catalytic Hydrogenation of Nitrile Intermediates

An alternative catalytic route involves the hydrogenation of nitriles. While the direct synthesis of this compound from a single nitrile intermediate is not straightforward, related methodologies highlight the potential of this approach for amine synthesis. The catalytic hydrogenation of nitriles is a highly efficient method for producing primary amines. acsgcipr.org However, controlling the reaction to yield secondary amines can be challenging due to the potential for the initially formed primary amine to react further. acsgcipr.org

In a hypothetical pathway relevant to the target molecule, one could envision a two-step process. First, the hydrogenation of 2,2-dimethylpropanenitrile would yield neopentylamine. This primary amine could then undergo reductive amination with 2-methylpropanal. Alternatively, a process involving the reductive alkylation of a nitrile with an aldehyde or ketone could directly yield a secondary amine. Recent research has demonstrated the feasibility of such reactions using novel cobalt catalysts. nih.gov

| Catalyst Type | Reactants | Product Focus | Key Considerations |

| Heterogeneous Pd or Pt | Nitriles, H₂ | Primarily primary amines acsgcipr.org | Selectivity towards secondary amines can be low. |

| Base metals (Ni, Co) | Nitriles, H₂ | Primary amines acsgcipr.org | Often requires additives like ammonia (B1221849) to suppress secondary amine formation. googleapis.com |

| Atomically dispersed Pd | Nitriles, H₂ source | Can be tuned for primary or secondary amines nih.gov | Catalyst structure is critical for selectivity. nih.gov |

| Nanostructured Cobalt | Nitriles, Aldehydes/Ketones, H₂ | Secondary amines nih.gov | Offers a direct route to secondary amines from nitriles and carbonyls. nih.gov |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is a vibrant area of research aimed at improving the efficiency and selectivity of secondary amine synthesis. Supported copper catalysts have been investigated for the one-pot reductive amination of aldehydes with nitroarenes in continuous flow reactors. researchgate.net While this specific example involves nitroarenes, the principle of using heterogeneous catalysts for reductive amination is broadly applicable.

Recent advancements have also focused on non-noble metal catalysts. For instance, cobalt-based composites have been shown to be effective for the catalytic amination of aromatic aldehydes. mdpi.com Furthermore, nanostructured, bimetallic Co/Sc catalysts have demonstrated the ability to mediate both borrowing hydrogen and reductive amination reactions, providing a versatile platform for the synthesis of various amines. uni-bayreuth.de The key to these novel systems is often the unique properties of the catalyst support and the metallic nanoparticles, which can influence reactant activation and product selectivity. nih.gov

Process Intensification and Scalability Studies

Translating synthetic methodologies from the laboratory to an industrial scale requires careful consideration of process intensification and scalability. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing.

Continuous Flow Synthesis Methods

Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. nih.govd-nb.info These systems are particularly well-suited for catalytic reactions, including reductive aminations.

The use of packed-bed reactors containing immobilized catalysts is a common strategy in continuous flow synthesis. nih.govd-nb.info This approach facilitates catalyst separation and reuse, which is crucial for the economic viability of processes employing expensive catalysts. rsc.org For the synthesis of secondary amines, continuous flow systems have been successfully employed for reductive amination using heterogeneous catalysts like Pd/C. rsc.org Biocatalytic cascades in continuous flow systems have also been developed, demonstrating the versatility of this technology. nih.govd-nb.info These systems can overcome incompatibilities observed in batch reactions by compartmentalizing different reaction steps. nih.govd-nb.info

| Parameter | Continuous Flow Advantage | Relevance to Synthesis |

| Heat Transfer | Superior heat dissipation | Allows for safe operation of exothermic reactions like hydrogenation. |

| Mass Transfer | Enhanced mixing of reactants | Improves reaction rates and efficiency, especially in multiphasic systems. researchgate.net |

| Safety | Smaller reaction volumes, better control | Reduces the risks associated with hazardous reagents and high pressures. |

| Scalability | "Scaling out" by parallelization | Simplifies the transition from laboratory to production scale. |

| Catalyst Handling | Use of packed-bed reactors | Facilitates catalyst recovery and reuse, improving process economics. rsc.org |

Computational Tools in Retrosynthetic Design

Computational tools have become indispensable in modern synthetic chemistry, offering predictive insights that can save significant time and resources. These tools leverage vast databases of chemical reactions and employ sophisticated algorithms to propose retrosynthetic pathways. For a sterically hindered amine like this compound, these computational approaches can identify non-obvious disconnections and reaction conditions that might be overlooked in a traditional analysis. By evaluating potential synthetic routes based on factors like reaction feasibility, atom economy, and the availability of starting materials, these tools provide a powerful platform for strategic synthetic planning.

Application of AI-Driven Retrosynthesis for Feasible Pathway Prediction

The primary disconnections for this compound would logically involve the formation of the carbon-nitrogen bonds. AI tools would likely prioritize pathways such as reductive amination and nucleophilic substitution, as these are common and well-established methods for amine synthesis. The AI would evaluate the steric hindrance of the reactants and suggest appropriate reagents and conditions to maximize the yield of the desired secondary amine while minimizing the formation of tertiary amines or other byproducts.

| Pathway ID | Retrosynthetic Strategy | Key Disconnection | Predicted Starting Materials | Confidence Score (%) |

| AI-RetSynth-001 | Reductive Amination | C-N bond | 2,2-Dimethylpropanal and 2-Methylpropan-1-amine | 92 |

| AI-RetSynth-002 | Reductive Amination | C-N bond | 2-Methylpropanal and 2,2-Dimethylpropan-1-amine | 88 |

| AI-RetSynth-003 | Nucleophilic Substitution | C-N bond | 1-Bromo-2,2-dimethylpropane and 2-Methylpropan-1-amine | 75 |

| AI-RetSynth-004 | Nucleophilic Substitution | C-N bond | 1-Bromo-2-methylpropane and 2,2-Dimethylpropan-1-amine | 71 |

| Parameter | Details |

| Target Molecule | This compound |

| Proposed Reaction | Reductive amination of 2,2-Dimethylpropanal with 2-Methylpropan-1-amine. |

| Reaction Scheme | (CH₃)₃CCHO + (CH₃)₂CHCH₂NH₂ → (CH₃)₃CCH₂N(H)CH₂CH(CH₃)₂ |

| Proposed Reagents | Sodium triacetoxyborohydride (STAB) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Predicted Yield (%) | 85-95 |

| Feasibility Analysis | High. Reductive amination with STAB is known to be effective for the synthesis of sterically hindered amines and proceeds under mild conditions, which helps to prevent side reactions. The steric bulk of the neopentyl group is a challenge, but the use of a less sterically hindered amine partner and a suitable reducing agent makes this a highly plausible route. |

| Potential Byproducts | Minimal formation of tertiary amine. |

| Parameter | Details |

| Target Molecule | This compound |

| Proposed Reaction | Nucleophilic substitution of 1-Bromo-2,2-dimethylpropane with 2-Methylpropan-1-amine. |

| Reaction Scheme | (CH₃)₃CCH₂Br + (CH₃)₂CHCH₂NH₂ → (CH₃)₃CCH₂N(H)CH₂CH(CH₃)₂ |

| Proposed Base | Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N) |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |

| Predicted Yield (%) | 60-70 |

| Feasibility Analysis | Moderate. While nucleophilic substitution is a fundamental reaction, the neopentyl halide is known to be a poor substrate for Sₙ2 reactions due to steric hindrance, which can favor elimination pathways. The AI would likely flag this as a lower-confidence pathway due to the potential for low reactivity and competing E2 elimination, especially with a sterically hindered base. |

| Potential Byproducts | 2,2-Dimethylpropene (elimination product), N,N-bis(2-methylpropyl)amine (from reaction with the product). |

Elucidation of Reactivity and Reaction Mechanisms of 2,2 Dimethylpropyl 2 Methylpropyl Amine

Intrinsic Electronic Properties and Reactivity

The intrinsic reactivity of (2,2-Dimethylpropyl)(2-methylpropyl)amine is centered around the lone pair of electrons on the nitrogen atom, which serves as the focal point for both its nucleophilic and basic character.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org However, the pronounced steric bulk of the neopentyl and isobutyl groups significantly encumbers this nitrogen center, thereby diminishing its nucleophilic reactivity compared to less hindered secondary amines. libretexts.orgmasterorganicchemistry.com Nucleophilicity is highly sensitive to steric effects; for a nucleophilic attack to occur, the amine must approach an electrophilic center, a process that is impeded by bulky substituents. masterorganicchemistry.com In reactions such as nucleophilic substitution, the large alkyl groups of this compound create a congested environment around the nitrogen, making it difficult to access electrophiles. ksu.edu.sa This steric hindrance raises the activation energy of the transition state, slowing down the reaction rate. ksu.edu.sa Consequently, while electronically a secondary amine, its reactivity in nucleophilic substitution reactions is expected to be considerably lower than that of less sterically crowded secondary amines like diethylamine (B46881) or di-n-propylamine.

The basicity of an amine is determined by the availability of the nitrogen's lone pair to accept a proton. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and generally enhances basicity. youtube.com However, steric hindrance can counteract this electronic effect by impeding the solvation of the protonated amine (the conjugate acid), which destabilizes it and reduces the amine's basicity. reddit.com

| Amine | Structure | pKa of Conjugate Acid |

|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.3 |

| Methylamine (Primary) | CH₃NH₂ | 10.66 |

| Dimethylamine (Secondary) | (CH₃)₂NH | 10.74 |

| Trimethylamine (Tertiary) | (CH₃)₃N | 9.81 |

| Diisobutylamine (B89472) (Secondary, Hindered) | ((CH₃)₂CHCH₂)₂NH | 10.91 nih.gov |

Steric Effects on Reaction Pathways

The steric hindrance imparted by the neopentyl and isobutyl groups is a dominant factor in the chemical behavior of this compound.

When comparing the reactivity of this compound with less hindered secondary amines, a clear trend emerges. The rate of nucleophilic substitution reactions is expected to decrease with increasing steric bulk around the nitrogen atom. For instance, diethylamine would be expected to be a much better nucleophile than this compound.

In terms of basicity, while the electron-donating nature of the alkyl groups in this compound would suggest a higher basicity than ammonia, the steric hindrance likely moderates this effect, leading to a basicity that is comparable to or slightly less than that of less hindered secondary amines like diethylamine.

Oxidation Reactions

Secondary amines can be oxidized by various reagents to yield a range of products, with the specific outcome depending on the oxidant and reaction conditions. libretexts.orgbritannica.com For sterically hindered secondary amines like this compound, oxidation can be challenging.

Common oxidizing agents for secondary amines include hydrogen peroxide, peroxy acids, and metal oxides. libretexts.orgbritannica.com The oxidation of a secondary amine can lead to the formation of a hydroxylamine (B1172632). For example, diisobutylamine reacts with dimethyldioxirane (B1199080) to form N,N-diisobutylhydroxylamine. wikipedia.org It is plausible that the oxidation of this compound with a suitable oxidizing agent would yield the corresponding hydroxylamine, N-(2,2-dimethylpropyl)-N-(2-methylpropyl)hydroxylamine.

More vigorous oxidation can lead to other products. However, the significant steric hindrance in this compound may protect the nitrogen from extensive oxidation, potentially favoring the formation of the hydroxylamine or requiring harsher conditions for further oxidation to occur. The bulky alkyl groups may also influence the regioselectivity of oxidation if C-H bonds adjacent to the nitrogen are targeted.

Pathways to Amine Oxides and Other Oxidation Products

The oxidation of secondary amines can yield several products, including hydroxylamines, nitrones, and, in some cases, can lead to bond cleavage. While tertiary amines are readily oxidized to their corresponding N-oxides, the oxidation of secondary amines is often more complex.

One common pathway for the oxidation of secondary amines involves the formation of hydroxylamine intermediates. These hydroxylamines can then be further oxidized to the corresponding nitrone derivatives. For instance, N-benzylamphetamine has been shown to undergo oxidation to its hydroxylamine metabolite, which is subsequently oxidized to a nitrone.

Another potential oxidation product, particularly under enzymatic conditions or with specific catalysts, is an imine. The formation of an imine from a secondary amine involves the removal of hydrogen from the nitrogen and the α-carbon.

In the context of sterically hindered amines, such as those used as light stabilizers (HALS), oxidation often leads to the formation of stable aminoxyl radicals. This process is crucial for their function as radical scavengers in polymers. wikipedia.org These aminoxyl radicals are part of a cyclic process where the amine is regenerated, allowing for high efficiency in stabilizing the polymer matrix. wikipedia.org

The table below summarizes potential oxidation products of secondary amines based on general reactivity patterns.

| Oxidizing Agent/Condition | Potential Product(s) |

| Hydrogen Peroxide (H₂O₂) / Peroxy acids | Hydroxylamine, Nitrone |

| Catalytic Aerobic Oxidation | Imine |

| Photo-oxidation (in polymers) | Aminoxyl Radical |

Mechanistic Investigations of Oxidative Transformations

The mechanisms of secondary amine oxidation are varied and depend on the specific reactants and conditions.

For hindered amine light stabilizers (HALS), the mechanism of oxidation is a radical-mediated process. HALS react with peroxy and alkyl radicals within a polymer, leading to the formation of an aminoxyl radical. wikipedia.org This is part of a complex, cyclic process known as the Denisov cycle, which allows for the regeneration of the HALS, contributing to their long-term stabilizing effect. wikipedia.org High-level theoretical calculations have been employed to understand the intricate steps of this amine/nitroxide cycling, suggesting that some previously proposed mechanisms may be kinetically or thermodynamically unfavorable. nih.gov A proposed mechanism involves the abstraction of a β-hydrogen atom from an alkoxyamine intermediate. nih.gov

In non-radical pathways, such as ruthenium-catalyzed oxidative dehydrogenation, a proposed mechanism involves a series of β-hydride eliminations from the coordinated amine to the metal center. acs.org In the case of secondary amines, this leads to the formation of an imine. The role of the oxidant, such as O₂, is to regenerate the catalyst by oxidizing the reduced metal-hydride species. acs.org

Bioinspired catalytic systems using quinone catalysts have also been investigated for the aerobic oxidation of secondary amines. nih.gov Mechanistic studies of these systems suggest a non-biomimetic pathway involving a hemiaminal intermediate, which has been supported by spectroscopic evidence. nih.gov

Reduction Reactions of this compound

While amines are more commonly used as nucleophiles or bases, their reduction, particularly the selective conversion of a secondary amine to a primary amine, is a synthetically challenging transformation.

Selective Reduction to Primary Amine Derivatives

The conversion of a secondary amine to a primary amine requires the cleavage of one of the N-alkyl bonds. This is not a straightforward reduction in the typical sense of adding hydrogen across a double bond. Instead, it involves a sequence of reactions to remove one of the alkyl groups.

One potential, albeit indirect, pathway involves the initial oxidation of the secondary amine to an imine. This imine can then be subjected to hydrolysis, which would cleave the C=N bond, yielding a primary amine and a carbonyl compound. quora.com This multi-step process effectively achieves the desired transformation.

A classic method for the dealkylation of amines is the von Braun reaction. However, this method is primarily applied to tertiary amines and involves the use of cyanogen (B1215507) bromide (BrCN) to form a cyanamide, which is then hydrolyzed. echemi.com The applicability of this reaction to a sterically hindered secondary amine like this compound would depend on the relative susceptibility of the neopentyl and isobutyl groups to nucleophilic attack. quora.com

The table below outlines conceptual strategies for the conversion of a secondary amine to a primary amine.

| Strategy | Reagents/Steps | Intermediate(s) |

| Oxidation-Hydrolysis | 1. Oxidation (e.g., with a catalyst) 2. Hydrolysis (H₂O, acid/base) | Imine |

| Von Braun-type Reaction | 1. Reaction with BrCN 2. Hydrolysis | Cyanamide |

Nucleophilic Substitution and Functionalization of this compound

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, allowing it to participate in a variety of substitution and functionalization reactions. However, the bulky 2,2-dimethylpropyl (neopentyl) and 2-methylpropyl (isobutyl) groups create significant steric hindrance around the nitrogen atom, which can be expected to modulate its reactivity compared to less hindered secondary amines. masterorganicchemistry.com

Introduction of Diverse Functional Groups via Nitrogen Atom

The nucleophilic nitrogen of a secondary amine can react with various electrophiles to form new covalent bonds, thereby introducing a range of functional groups.

Alkylation: Secondary amines can be alkylated by reacting with alkyl halides. In the case of this compound, this would lead to the formation of a tertiary amine. Due to the steric hindrance already present, the rate of this reaction would likely be slower than for less bulky secondary amines. masterorganicchemistry.com This steric hindrance also helps to prevent the subsequent reaction to form a quaternary ammonium (B1175870) salt, which can be a common side reaction in the alkylation of less substituted amines. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides would yield the corresponding N,N-disubstituted amide. This is a common transformation for amines.

Sulfonylation: Treatment with a sulfonyl chloride in the presence of a base will produce a sulfonamide. libretexts.org This reaction is often used for the protection or derivatization of amines.

The table below summarizes common nucleophilic substitution reactions for secondary amines.

| Electrophile | Functional Group Introduced | Product Type |

| Alkyl Halide (R'-X) | Alkyl group (R') | Tertiary Amine |

| Acyl Chloride (R'-COCl) | Acyl group (R'-CO) | Amide |

| Sulfonyl Chloride (R'-SO₂Cl) | Sulfonyl group (R'-SO₂) | Sulfonamide |

Derivatization Strategies for Specific Applications

The nucleophilicity of the amine nitrogen allows for various derivatization strategies, which are often employed for analytical purposes, such as enhancing detectability in chromatography or mass spectrometry.

Common derivatizing agents for primary and secondary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. While it primarily reacts with primary amines, it can be used in methods to differentiate between primary and secondary amines.

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, UV-active derivatives. researchgate.net

Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.

Acyl Chlorides: As mentioned previously, these can be used to introduce a variety of acyl groups, which can be tailored for specific applications, such as improving ionization efficiency in mass spectrometry. nih.gov

These derivatization reactions underscore the fundamental nucleophilic character of the amine, which, despite the steric hindrance in this compound, remains a key aspect of its chemical reactivity.

Lack of Specific Research Data on the Coordination Chemistry and Catalytic Applications of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research pertaining to the coordination chemistry and catalytic applications of the chemical compound this compound. The detailed exploration of databases and scholarly articles did not yield specific studies on its use as a ligand for transition metal complexes or its role in homogeneous catalysis.

Consequently, the generation of a detailed article covering the structural characterization of its metal complexes, the impact of its steric bulk on coordination, its catalytic activity in organic transformations, and its mechanism of action in catalytic cycles is not feasible at this time. Such an article would require specific experimental data and research findings that are not currently present in the public domain for this particular compound.

While general principles of coordination chemistry and the role of sterically hindered amines in catalysis are well-established, applying these concepts specifically to this compound without direct scientific evidence would be speculative. The scientific community has not published research that would allow for a thorough and accurate discussion as outlined in the requested article structure. Therefore, to maintain scientific integrity and accuracy, the requested article cannot be produced.

Applications in Advanced Organic Materials and Polymer Science

As a Building Block in Complex Organic Synthesis

The inherent steric hindrance and nucleophilic nature of (2,2-Dimethylpropyl)(2-methylpropyl)amine make it a valuable building block for constructing larger, more complex molecules, particularly in the fields of specialty chemicals and pharmaceuticals.

While specific patents detailing the use of this compound are not prevalent in public databases, the structural motifs it contains are significant in synthetic chemistry. The 2,2-dimethylpropyl (neopentyl) group is known to enhance the steric bulk of a molecule. This can be strategically employed to direct the outcome of a chemical reaction or to stabilize reactive intermediates. For instance, in the synthesis of related compounds like (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine, the amine serves as a precursor for creating more complex thiazole (B1198619) derivatives. nih.gov Thiazoles are a class of heterocyclic compounds utilized in the production of dyes, pigments, and chemical reaction accelerators. nih.gov The bulky alkyl groups of this compound can be expected to play a similar role in other synthetic pathways, offering a method to introduce significant steric shielding around a reactive nitrogen center.

The this compound moiety can be introduced into a larger molecule to create a key intermediate during a multi-step synthesis. For example, the related compound (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is explored for its potential in developing new drugs for various diseases, including cancer and infectious diseases, by acting as a scaffold for further chemical modification. nih.gov The amine's structure allows it to interact with specific molecular targets, and its derivatives are investigated for a range of biological activities. nih.gov

Table 1: Role of Steric Hindrance in Amine Building Blocks

| Feature | Consequence in Synthesis | Potential Application |

|---|---|---|

| Bulky Alkyl Groups | Provides steric shielding around the nitrogen atom. | Directing stereochemistry, stabilizing reactive species. |

| Metabolic Stability | Protects the amine functional group from enzymatic degradation. | Increasing the in vivo half-life of a drug candidate. enamine.net |

| Solubility | Can enhance the solubility of the parent molecule in nonpolar media. | Improving formulation and bioavailability of pharmaceuticals. enamine.net |

| Nucleophilicity | The nitrogen atom remains a reactive nucleophile for bond formation. | Synthesis of complex heterocyclic systems and other specialty chemicals. nih.gov |

Functional Materials Development

The distinct structure of this compound makes it a candidate for modifying polymers and enhancing their physical properties, particularly in the context of thermosetting resins.

While specific research on this compound as a general polymer modifier is not widely available in the literature, the principles of using amines to alter polymer characteristics are well-established. Amines can be grafted onto polymer backbones or used as additives to influence properties such as adhesion, dye-uptake, and surface energy. The bulky, hydrophobic nature of the neopentyl and isobutyl groups in this amine could potentially be used to increase the hydrophobicity of a polymer surface or to disrupt chain packing, thereby altering its mechanical properties.

Amines are widely used as curing agents or hardeners for epoxy resins, initiating a cross-linking reaction that converts the liquid resin into a rigid, thermoset plastic. appliedpoleramic.com The structure of the amine has a profound impact on the curing kinetics and the final properties of the cured material, including its thermal stability. acs.org

This compound is an aliphatic amine. Generally, aliphatic amines are highly reactive and can cure epoxy resins at room temperature. threebond.co.jp However, the significant steric hindrance from the neopentyl and isobutyl groups would be expected to moderate this reactivity. mit.edu This is a desirable characteristic in some applications, as it can extend the pot life of the resin mixture and allow for a two-stage curing process. An initial reaction at a lower temperature can lead to a linear or lightly branched polymer (a "B-stage"), which is stable for storage, before a final cure at an elevated temperature induces full cross-linking. mit.edu

The thermal stability of the final cured epoxy is related to the cross-link density and the chemical nature of the polymer network. semanticscholar.org While aromatic amines typically yield resins with higher thermal stability due to the rigidity of the aromatic rings, aliphatic amines create more flexible networks. acs.org The use of a sterically bulky aliphatic amine like this compound would contribute to the cross-linked network, and its influence on thermal stability would be a balance between the flexibility of the aliphatic chains and the network density achieved during curing.

Table 2: Comparison of Amine Curing Agents for Epoxy Resins

| Curing Agent Type | Typical Reactivity | Resulting Network Structure | General Thermal Stability |

|---|---|---|---|

| Simple Aliphatic Amines | High (Room Temp. Cure) threebond.co.jp | Flexible, Aliphatic | Moderate |

| Aromatic Amines | Low (Requires Heat) threebond.co.jp | Rigid, Aromatic | High acs.org |

| Sterically Hindered Aliphatic Amines | Moderate (Slower Cure) mit.edu | Flexible, Aliphatic | Moderate to Good |

Role in Controlled Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP) techniques have revolutionized polymer synthesis by allowing for the creation of polymers with predefined molecular weights, low dispersity, and complex architectures. Amines can play crucial roles in these processes, particularly in Atom Transfer Radical Polymerization (ATRP).

In ATRP, a transition metal complex, typically copper-based, reversibly activates and deactivates a dormant polymer chain. Amines are primarily used as ligands that coordinate with the copper catalyst. nih.gov The structure of the amine ligand is critical as it modulates the redox potential and solubility of the copper complex, thereby controlling the polymerization rate and the level of control over the growing polymer chains. nih.govresearchgate.net

While this compound has not been specifically documented as a primary ligand in major ATRP studies, its characteristics as a sterically hindered secondary amine are relevant. Research has shown that various secondary and tertiary amines, including inexpensive options like triethylamine (B128534) (TEA) and dimethylethanolamine (DMAE), can participate in ATRP. nih.govresearchgate.net Amines can also function as reducing agents, regenerating the active Cu(I) catalyst from the deactivated Cu(II) species, a process known as ARGET (Activators ReGenerated by Electron Transfer) ATRP. nih.gov The steric bulk of this compound would influence its coordination to the copper center and the kinetics of any electron transfer process, making it a potential candidate for fine-tuning the polymerization of specific monomers. Furthermore, related compounds containing N-(2-methylpropyl) and N-(2,2-dimethylpropyl) groups have been investigated as components of initiators for other forms of CRP, such as Nitroxide Mediated Polymerization (NMP), indicating the utility of these structural motifs in controlling radical reactions. researchgate.net

Table 3: Potential Functions of Amines in Atom Transfer Radical Polymerization (ATRP)

| Role | Mechanism | Key Amines Studied |

|---|---|---|

| Ligand | Coordinates with the copper catalyst to modulate its reactivity and solubility. nih.gov | Me6TREN, PMDETA, TPMA nih.gov |

| Reducing Agent (ARGET ATRP) | Reduces the Cu(II) deactivator back to the Cu(I) activator via electron transfer. nih.gov | Triethylamine (TEA), Dimethylethanolamine (DMAE) nih.govresearchgate.net |

| Initiator Component | Can be part of the initiator molecule that starts the polymer chain growth. researchgate.net | N-(2-methylpropyl)-N-(1-diethyl phosphono-2,2-dimethyl-propyl)-aminoxyl researchgate.net |

Integration into Nitroxide-Mediated Polymerization (NMP) Systems

Nitroxide-Mediated Polymerization is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity. wikipedia.org The control mechanism in NMP relies on the reversible cleavage of a dormant alkoxyamine species into an active propagating radical and a stable nitroxide radical. icp.ac.ru The this compound moiety is a key component of the highly efficient SG1 family of nitroxides, where it contributes to the steric and electronic environment that governs the polymerization control.

The amine is a foundational part of the N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)aminoxyl radical, a derivative of the widely used SG1 nitroxide (where the N-2-methylpropyl group replaces the N-tert-butyl group of the original SG1). researchgate.netresearchgate.net This nitroxide is used to form alkoxyamine initiators, which are the key mediators in NMP. wikipedia.org These initiators, such as the commercially available BlocBuilder®, are designed to initiate polymerization upon thermal activation. researchgate.netresearchgate.net The combination of the bulky 2,2-dimethylpropyl (neopentyl) group and the 2-methylpropyl (isobutyl) group on the nitrogen atom, along with the adjacent phosphono group, creates a sterically hindered environment. This steric crowding is crucial for weakening the C-ON bond in the corresponding alkoxyamine, facilitating its homolysis at lower temperatures compared to first-generation nitroxides like TEMPO. wikipedia.org

Alkoxyamines based on this structure have been successfully employed for the controlled polymerization of a wide range of monomers, including styrenics, acrylates, and methacrylates (often with the use of a small amount of a controlling comonomer like styrene). researchgate.netresearchgate.netrsc.org

The central feature of NMP is the reversible homolytic cleavage of the C-ON bond in the alkoxyamine initiator (the dormant species) to generate a propagating polymer radical (P•) and a stable nitroxide radical (N•). icp.ac.ru The rate of this dissociation (kd) and the rate of recombination (kc) dictate the equilibrium constant K = kd/kc, which is fundamental to the control of the polymerization.

For alkoxyamines incorporating the N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)aminoxyl moiety, the kinetics are finely tuned by the structure. The bulky substituents on the nitrogen atom influence the C-ON bond dissociation energy. researchgate.netresearchgate.net Studies on SG1-based alkoxyamines have shown that the rate of C-ON bond cleavage is significantly influenced by polar, steric, and radical-stabilizing effects of the leaving alkyl group. researchgate.net The equilibrium constant for SG1-based systems can be large, which, while promoting fast initiation, can sometimes lead to a loss of control if the concentration of active radicals becomes too high, particularly in challenging polymerizations like that of methyl methacrylate (B99206) (MMA). researchgate.net

| Factor | Influence on Homolysis Rate (kd) | Description |

|---|---|---|

| Steric Hindrance | Increases kd | Bulky groups (e.g., 2,2-dimethylpropyl) on the nitroxide weaken the C-ON bond, lowering the activation energy for cleavage. wikipedia.org |

| Polar Effects | Variable | Electron-withdrawing groups on the leaving alkyl radical can stabilize it, affecting the dissociation rate. researchgate.net |

| Radical Stabilization | Increases kd | The stability of the released alkyl radical (propagating species) promotes forward reaction (cleavage). researchgate.net |

| Penultimate Effect | Increases K | In monomers like MMA, the nature of the monomer unit preceding the terminal one can drastically increase the equilibrium constant, potentially leading to loss of control. researchgate.net |

A primary advantage of using NMP with initiators based on the this compound scaffold is the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ or Mw/Mn). researchgate.netnih.gov The molecular weight of the resulting polymer is typically determined by the initial ratio of monomer to initiator concentration. As the polymerization proceeds in a "living" manner, the chains grow uniformly, resulting in a low dispersity, often in the range of 1.1 to 1.3. researchgate.net

The "living" nature of the chain ends, which remain capped by the nitroxide moiety, allows for the synthesis of complex polymer architectures such as block copolymers. rsc.org This is achieved by introducing a second monomer after the first has been consumed, leading to re-initiation and the growth of a second, distinct block. researchgate.net This level of control is critical for creating advanced materials with tailored properties.

When the alkoxyamine initiator contains chiral centers, as is the case for N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)aminoxyl-based structures, stereochemical factors come into play. The presence of chirality leads to the existence of diastereomers. researchgate.net

Research has shown that the homolysis of the C-ON bond and the subsequent recombination of the nitroxide and the alkyl radical can lead to interconversion between these diastereomers. researchgate.net The diastereomeric excess can change during the reaction, and this change is highly dependent on the specific structure of both the nitroxide and the released alkyl radical. researchgate.net While these chiral initiators have been explored for their potential to influence the stereoregularity (tacticity) of the resulting polymer, significant effects have generally not been observed. researchgate.net The primary focus remains on the control over molecular weight and architecture rather than stereochemical control of the polymer backbone.

| Aspect | Observation | Significance |

|---|---|---|

| Diastereomer Existence | Alkoxyamines with chiral centers exist as pairs of diastereomers (e.g., RR/SS and RS/SR). | The different diastereomers can exhibit different properties or reaction rates. researchgate.net |

| Interconversion | Reversible C-ON bond cleavage and reformation allows for interconversion between diastereomers. | The diastereomeric ratio can change over the course of the polymerization. researchgate.net |

| Stereocontrol of Polymer | No considerable effect on the stereoregularity of the final polymer has been observed. | The primary utility of these initiators is not for controlling polymer tacticity. researchgate.net |

The design of "smart" alkoxyamines that respond to external stimuli, such as pH, represents an advanced application of NMP. While direct pH-switching of agents based on the this compound structure is not extensively detailed, the underlying principles involving protonation can be applied. Activation of the C-ON bond homolysis can be achieved by protonating a basic site on the alkoxyamine, which can dramatically increase the dissociation rate constant (kd). researchgate.net This concept allows for temporal control over the polymerization, where the reaction can be switched "on" or "off" by changing the pH of the medium.

Intramolecular hydrogen bonding (IHB) can play a crucial role in modulating the stability and reactivity of alkoxyamines, thereby influencing the C-ON bond homolysis rate. researchgate.net In alkoxyamine structures related to the SG1 family that incorporate a carboxylic acid function, such as the BlocBuilder® initiator, IHB can occur between the carboxylic proton and the diethoxyphosphoryl group. researchgate.net

The effect of IHB on the homolysis rate constant (kd) is complex and depends on the nature of the interaction:

Inter-fragment IHB: When hydrogen bonding occurs between the nitroxyl (B88944) fragment and the leaving alkyl fragment, it generally stabilizes the alkoxyamine, leading to a significant decrease in the homolysis rate. researchgate.net

Intra-fragment IHB: When hydrogen bonding occurs within either the nitroxyl or the alkyl fragment, it can lead to a moderate increase in the homolysis rate. researchgate.net

Initial hypotheses suggested that the IHB in initiators like BlocBuilder® might be responsible for lower-than-expected efficiency in certain polymerizations (e.g., isoprene). researchgate.net However, further studies combining kinetic analysis and rate measurements in various solvents indicated that the influence of this specific IHB on the C-ON bond homolysis and reformation is relatively weak. researchgate.net Nevertheless, the principle that IHB can be used to tune alkoxyamine stability remains a key concept in designing advanced NMP control agents. researchgate.netnih.govnih.gov

Design of pH-Switchable Control Agents

Computational Design of Functionalized Nitroxides for NMP

The development of novel and efficient nitroxides for Nitroxide-Mediated Polymerization (NMP) is increasingly being driven by computational chemistry. tandfonline.com These theoretical studies provide valuable insights into the stability and reactivity of nitroxides and their corresponding alkoxyamines, guiding the synthesis of new mediators with improved performance for specific polymerization conditions. tandfonline.comnih.gov Computational approaches allow for the prediction of key kinetic and thermodynamic parameters that govern the NMP process, thereby reducing the need for extensive experimental screening. researchgate.net

A primary focus of computational design is the evaluation of the equilibrium constant (K) for the homolysis of the alkoxyamine dormant species. nih.gov This constant is a critical indicator of the control over the polymerization. For instance, theoretical evaluations have been conducted on various known and novel nitroxides, including those with protonable groups, to assess their potential as mediators for NMP of monomers like styrene (B11656) at different temperatures. nih.gov In such studies, the performance of a new nitroxide is often benchmarked against well-established mediators like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl). nih.gov

Computational models can simulate the polymerization kinetics and provide a deeper understanding of the complex mechanisms involved in NMP. acs.org Software such as PREDICI is utilized to model the copolymerization kinetics, the evolution of molar mass, and the concentration of various species throughout the polymerization process. researchgate.netacs.org These simulations are crucial for understanding the influence of different kinetic parameters on the "living" and controlled character of the polymerization. researchgate.net

Furthermore, computational studies can elucidate the pathways of side reactions that may limit the effectiveness of NMP, such as disproportionation. researchgate.net By understanding these decomposition pathways, it is possible to design nitroxides with enhanced stability. This is often achieved by introducing specific structural features, such as sterically hindering substituents, that kinetically preclude undesirable reactions. researchgate.net The insights gained from these computational efforts are instrumental in the rational design of next-generation nitroxides for advanced applications in organic materials and polymer science. nih.govescholarship.org

Research Findings from Computational Studies

Detailed computational studies have provided quantitative data to guide the design of functionalized nitroxides. A key parameter calculated in these studies is the homolysis equilibrium constant (K) of the corresponding alkoxyamine, which indicates its ability to control the polymerization.

For example, a theoretical study evaluated several nitroxides as potential mediators for the NMP of styrene. The equilibrium constant K for the decomposition of the corresponding alkoxyamines was calculated at both room temperature and 120 °C. The values were compared to that of the well-known TEMPO-styrene adduct (TEMPO-STY), which is a successful mediator at 120 °C. nih.gov

Below is an interactive data table summarizing representative findings from such a computational study.

| Nitroxide Precursor | Functional Group | Calculated log(K) at 298 K | Calculated log(K) at 393 K |

| TEMPO | None | -12.0 | -5.5 |

| Nitroxide A | Pyridine (protonable) | -8.5 | -3.0 |

| Nitroxide B | Carboxylic Acid | -9.2 | -3.8 |

| Nitroxide C | Ester | -11.5 | -5.2 |

Note: The data in this table is illustrative and based on trends reported in computational studies of functionalized nitroxides for NMP. "Nitroxide A, B, and C" are representative of computationally designed structures.

Computational and Theoretical Investigations of 2,2 Dimethylpropyl 2 Methylpropyl Amine

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques that use the principles of classical or quantum mechanics to represent and simulate the behavior of molecules. For a flexible molecule like (2,2-Dimethylpropyl)(2-methylpropyl)amine, these methods are indispensable for exploring its dynamic nature, conformational preferences, and resulting macroscopic properties. researchgate.netulisboa.pt Simulations can provide insights that bridge the gap between the static picture from quantum chemistry calculations and the dynamic reality of molecular systems in various environments. aip.org

The process involves a systematic or stochastic search of the conformational space to identify local energy minima on the potential energy surface (PES). acs.org The bulky nature of the tert-butyl group within the neopentyl substituent and the branched structure of the isobutyl group lead to significant steric hindrance, which plays a dominant role in determining the most stable conformations. The lowest energy conformers are expected to be those that minimize the repulsive interactions between these two bulky alkyl groups.

A theoretical conformational analysis would involve rotating the key dihedral angles, such as the C-C-N-C and C-N-C-C backbones, and calculating the energy at each step. The results can be visualized as a potential energy landscape. The table below presents hypothetical data for the most stable conformers, with energies calculated relative to the global minimum. The conformers are described by the arrangement of the alkyl groups relative to each other (e.g., anti-periplanar vs. gauche).

| Conformer | Description | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| I (Global Minimum) | Anti-periplanar arrangement of the neopentyl and isobutyl groups, minimizing steric clash. | 0.00 | 75.8 |

| II | Gauche arrangement, with moderate steric interaction between the alkyl groups. | 4.50 | 14.1 |

| III | Alternative Gauche arrangement. | 5.10 | 10.1 |

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are essential for molecular structure elucidation and characterization. numberanalytics.com By simulating spectra, one can corroborate experimental findings or predict the spectral features of yet-unsynthesized molecules. aalto.fiacs.org For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

The standard theoretical approach involves first optimizing the molecular geometry at a reliable level of theory (e.g., DFT with the B3LYP functional and a 6-31G* basis set). Following this, NMR shielding tensors are calculated for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO). numberanalytics.com The computed isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. To obtain a final predicted spectrum, the chemical shifts of individual conformers are averaged based on their calculated Boltzmann populations. github.iofrontiersin.org

The table below shows hypothetical predicted ¹H and ¹³C NMR chemical shifts for the unique atoms in the lowest-energy conformer of this compound.

| Atom Label | Atom Type | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|---|

| a | -C(CH₃)₂ | 0.92 | 20.5 |

| b | -CH(CH₃)₂ | 1.85 | 28.3 |

| c | -N-CH₂-CH- | 2.45 | 61.2 |

| d | -N-H | 1.10 | - |

| e | -N-CH₂-C(CH₃)₃ | 2.30 | 65.8 |

| f | -C(CH₃)₃ | - | 32.0 |

| g | -C(CH₃)₃ | 0.89 | 27.1 |

Structure-Property Relationship Studies

Structure-property relationship studies aim to develop models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. By quantifying aspects of a molecule's structure through numerical values known as molecular descriptors, it becomes possible to predict its properties without the need for experimental measurement.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that seeks to establish a mathematical connection between the structural or property-based descriptors of a series of compounds and their biological activity or a specific chemical property. nih.gov A QSAR model is essentially a predictive equation derived from a "training set" of molecules for which the property of interest is already known. researchgate.net Once validated, this model can be used to predict the property for new, untested molecules.

The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental reactivity parameter that influences its behavior in chemical and biological systems. QSAR models are frequently developed to predict pKa values. semanticscholar.orgnih.gov

To predict the pKa of this compound, a QSAR model would first be constructed using a diverse set of aliphatic amines with experimentally determined pKa values. For each amine in this training set, a variety of molecular descriptors would be calculated. These can include:

Electronic descriptors: Partial charge on the nitrogen atom, energy of the Highest Occupied Molecular Orbital (HOMO).

Topological descriptors: Molecular connectivity indices that describe the branching of the molecule.

Steric descriptors: Molecular volume or surface area, which quantify the bulkiness around the nitrogen atom.

Using a statistical technique like multiple linear regression (MLR) or a machine learning algorithm, an equation is generated that best correlates these descriptors with the experimental pKa values. optibrium.com A hypothetical QSAR equation might look like:

pKa = β₀ + β₁(qN) + β₂(EHOMO) + β₃(V)

Where qN is the partial charge on the nitrogen, EHOMO is the HOMO energy, V is a steric parameter, and β are the regression coefficients.

To predict the pKa of this compound, its specific descriptors are calculated and inserted into the validated QSAR equation. The steric hindrance from the neopentyl and isobutyl groups is expected to influence solvation of the corresponding ammonium (B1175870) cation, which is a key factor in determining basicity in aqueous solution.

| Molecular Descriptor | Calculated Value (Hypothetical) | Description |

|---|---|---|

| Partial Charge on N (qN) | -0.45 e | Reflects the electron density on the nitrogen atom. |

| HOMO Energy (EHOMO) | -8.95 eV | Correlates with the ability to donate electrons. |

| Molecular Volume (V) | 165.5 ų | A measure of steric bulk around the amine. |

| Hypothetical QSAR Model: pKa = 6.8 - 15.2(qN) - 0.5(EHOMO) - 0.03(V) | ||

| Predicted pKa: 6.8 - 15.2(-0.45) - 0.5(-8.95) - 0.03(165.5) = 13.16 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Optimization of Solubility Characteristics (in a chemical processing context)

One of the prominent computational methods for solubility prediction is the COnductor-like Screening MOdel for Real Solvents (COSMO-RS). scm.com This method combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluid mixtures without the need for experimental data for the specific mixture. The application of COSMO-RS involves the following steps:

Quantum Chemical Calculation: The electronic structure of the this compound molecule and various solvent molecules is calculated using density functional theory (DFT). This step generates a three-dimensional distribution of screening charges on the molecular surface.

Generation of σ-Profiles: The screening charge distribution is converted into a σ-profile, which is a histogram representing the polarity distribution of the molecular surface.

Statistical Thermodynamics: The σ-profiles of the solute and solvent are used in statistical thermodynamics calculations to determine the chemical potential of the solute in the solvent, from which the solubility can be derived.

This approach allows for the rapid screening of a large number of solvents to identify those in which this compound would have the desired solubility characteristics for a specific process. For instance, in a liquid-liquid extraction process, a solvent that provides high solubility for the amine but low solubility for impurities would be ideal.

Detailed Research Findings:

The table below illustrates a hypothetical output from a COSMO-RS solubility prediction for this compound in a selection of common industrial solvents at a given temperature. Such a table would be invaluable for a process chemist looking to optimize a reaction or separation process involving this amine.

| Solvent | Predicted Solubility (g/100g solvent) | Intended Application |

|---|---|---|

| Hexane | > 50 | Non-polar reaction medium |

| Toluene | > 50 | Aromatic reaction medium |

| Ethanol | 25 - 50 | Protic reaction medium, extraction |

| Acetone | 10 - 25 | Polar aprotic reaction medium |

| Water | < 1 | Aqueous extraction, washing |

This table is illustrative and based on general principles of solubility for sterically hindered amines. Actual values would need to be determined by specific COSMO-RS calculations or experimental measurements.

Molecular Docking for Intermolecular Interactions (e.g., with enzymes as synthetic catalysts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery and is also a valuable tool for understanding and predicting the interaction of substrates with enzymes in biocatalysis. For this compound, molecular docking can be employed to investigate its potential as a substrate or inhibitor for enzymes, such as lipases, which are widely used as synthetic catalysts.

Lipases are known to catalyze a variety of reactions, including the synthesis of amides from amines and esters. The steric hindrance of this compound presents an interesting case for enzymatic catalysis. Some lipases, like Candida antarctica lipase (B570770) A (CAL-A), are known to accommodate sterically hindered substrates, including secondary amines. mdpi.com Candida antarctica lipase B (CALB) is another widely studied lipase for which computational prediction methods for substrate specificity have been developed. nih.govnih.gov

A molecular docking study of this compound with a lipase, for instance, would involve the following steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the enzyme (receptor) is obtained from a protein database (e.g., Protein Data Bank). The structure of this compound (ligand) is generated and optimized using computational chemistry software.

Docking Simulation: A docking program is used to explore the conformational space of the ligand within the active site of the enzyme. The program samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Analysis of Docking Poses: The resulting docking poses are analyzed to identify the most favorable binding mode. This analysis includes examining the intermolecular interactions, such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions, between the amine and the amino acid residues in the enzyme's active site.

Detailed Research Findings:

While no specific molecular docking studies involving this compound were found in the surveyed literature, studies on other sterically hindered amines and alcohols with lipases provide a framework for such an investigation. mdpi.comnih.govresearchgate.net These studies indicate that the active site of some lipases is flexible and can accommodate bulky substrates.

A hypothetical molecular docking study could provide valuable data on the binding affinity and the key interactions between this compound and the active site of a lipase. The table below presents a hypothetical summary of results from such a study, detailing the predicted binding energy and the key interacting residues.

| Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | -5.8 | Ser105, His224, Asp187 | Hydrogen bonding, van der Waals |

| Pseudomonas cepacia lipase (PCL) | -5.2 | Leu17, Trp88, Pro29 | Hydrophobic interactions |

| Rhizomucor miehei lipase (RML) | -4.9 | Ile92, Phe112, Leu145 | van der Waals, Hydrophobic |

This table is for illustrative purposes to demonstrate the type of data that can be generated from molecular docking studies. The values and interactions are hypothetical.

Such computational investigations are instrumental in the rational design of biocatalytic processes. By understanding the molecular interactions, it is possible to predict whether an enzyme will be an effective catalyst for a reaction involving this compound and even to guide protein engineering efforts to improve catalytic efficiency.

Future Research Trajectories for 2,2 Dimethylpropyl 2 Methylpropyl Amine

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of sterically hindered amines often involves multi-step processes that can be inefficient and generate significant waste. A primary focus of future research will be the development of more atom-economical and sustainable methods for synthesizing (2,2-Dimethylpropyl)(2-methylpropyl)amine. Current strategies often rely on reductive amination, which can require expensive or hazardous reducing agents.

Future investigations should target direct catalytic methods that minimize waste and energy consumption. For instance, borrowing from methodologies developed for other hindered amines, a direct reductive amination of ketones using carbon monoxide as a deoxygenating agent could offer a highly atom-economical alternative. Another promising avenue is the development of biocatalytic or chemoenzymatic routes, which could offer high selectivity under mild, environmentally benign conditions. Researchers are increasingly using engineered enzymes, such as imine reductases (IREDs), for the asymmetric synthesis of bulky amines, a strategy that could be adapted for this target molecule.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Direct Catalytic Reductive Amination | High atom economy, reduced waste | Development of robust Rhodium or Ruthenium catalysts; use of sustainable deoxygenating agents. |

| Biocatalysis/Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering (e.g., Imine Reductases); process optimization. |

| Continuous Flow Synthesis | Improved safety, scalability, and efficiency; precise control over reaction parameters | Reactor design, catalyst immobilization, integration of real-time analytics. scitechdaily.com |

These advanced synthetic approaches would not only make this compound more accessible for research and industrial application but also align with the growing demand for green chemistry principles in chemical manufacturing.

Expansion of Catalytic Applications in Stereoselective Synthesis

The steric bulk of this compound makes it an intriguing candidate for applications in catalysis, particularly in reactions where controlling the steric environment around a catalytic center is crucial. Secondary amines are known to be effective in various catalytic cycles, and the unique structure of this compound could offer novel reactivity and selectivity.

A significant future direction is its application as a coupling partner or organocatalyst in stereoselective synthesis. Research has demonstrated that secondary amines can be successfully employed in direct catalytic asymmetric reductive amination to produce chiral tertiary amines. researchgate.netosti.gov Investigating this compound in this context could lead to highly efficient syntheses of complex, sterically congested chiral molecules that are valuable in medicinal chemistry. acs.org Furthermore, its potential in asymmetric A³-coupling reactions (aldehyde-alkyne-amine) could provide enantioselective access to propargylamines, which are important chiral building blocks. enamine.net

| Catalytic Application | Potential Outcome | Key Research Area |

| Asymmetric Reductive Amination | Synthesis of chiral tertiary amines with high stereocontrol. researchgate.net | Development of iridium–phosphoramidite ligand systems compatible with the amine. |

| Asymmetric A³-Coupling | Enantioselective synthesis of chiral propargylamines. | Design of novel ligand modifications to accommodate the bulky amine. enamine.net |

| Enamine Catalysis | Creation of sterically demanding chiral intermediates. | Exploration of reactions with bulky substrates to leverage the amine's steric hindrance. |

Exploring these catalytic roles will require the design of compatible catalytic systems and a thorough investigation of the substrate scope to fully harness the unique steric and electronic properties of the amine.

Deeper Exploration of its Role in Polymer Science and Advanced Materials

The incorporation of sterically hindered amines into polymers can impart unique properties, including enhanced thermal stability, tunable rheological behavior, and specific functionalities. The bulky, non-polar side groups of this compound make it a compelling building block for new polymers and advanced materials.

Future research should explore its use as a monomer or a modifying agent in polymerization. A catalytic protocol for synthesizing secondary amine-containing polymers has been developed, which could be adapted to incorporate this specific amine into polymer backbones, potentially creating materials with unique hydrogen-bonding characteristics and tunable melt rheology. acs.org Another avenue is its potential use in materials for specific applications like carbon capture. Sterically hindered amines are known to influence the reaction chemistry with CO2, favoring the formation of bicarbonate, which can lead to higher CO2 loading capacities in amine scrubbing technologies and facilitated transport membranes. enamine.net Investigating the performance of polymers or ionic liquids functionalized with this compound in this context could lead to more efficient carbon capture materials.

| Application Area | Potential Role of the Amine | Desired Outcome |

| Functional Polymers | Monomer in ring-opening metathesis polymerization (ROMP) or polyaddition reactions. | Polymers with tailored thermal properties, solubility, and melt viscosity. acs.org |

| Carbon Capture Materials | Functional group in sorbents or facilitated transport membranes. | Materials with high CO2 loading capacity and stability. enamine.net |

| Advanced Coatings | Building block for hindered amine light stabilizers (HALS). | Enhanced durability and resistance to photodegradation in coatings and plastics. |

Systematic studies correlating the amine's structure with the macroscopic properties of the resulting materials will be essential to guide the rational design of new high-performance polymers.

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery

The vast chemical space and the complex interplay of factors governing reactivity and material properties make the discovery process time-consuming. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the exploration of this compound's potential.